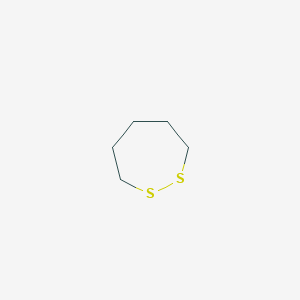
1,2-Dithiepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by a seven-membered ring containing two sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dithiepane can be synthesized through several methods. One common approach involves the reaction of 1,2-ethanedithiol with a suitable alkylating agent under controlled conditions . The reaction typically proceeds via the formation of a cyclic sulfonium intermediate, which then undergoes ring closure to form the desired dithiepane structure.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
1,2-Dithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into thiols or other reduced sulfur-containing compounds.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
1,2-Dithiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a useful probe for studying sulfur-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
作用机制
The mechanism of action of 1,2-Dithiepane involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can include the formation of disulfide bonds with proteins or other biomolecules, which can alter their function or stability. The compound’s unique ring structure also allows it to participate in various chemical reactions that can modulate its activity .
相似化合物的比较
Similar Compounds
1,3-Dithiane: Another organosulfur compound with a six-membered ring containing two sulfur atoms.
1,4-Dithiane: Similar to 1,3-Dithiane but with the sulfur atoms positioned differently in the ring.
1,2-Dithietane: A four-membered ring compound with adjacent sulfur atoms.
Uniqueness of 1,2-Dithiepane
This compound is unique due to its seven-membered ring structure, which imparts different chemical properties compared to its six- and four-membered counterparts. This larger ring size can influence the compound’s reactivity and stability, making it suitable for specific applications that other dithianes may not be able to fulfill .
属性
CAS 编号 |
6008-51-1 |
|---|---|
分子式 |
C5H10S2 |
分子量 |
134.3 g/mol |
IUPAC 名称 |
dithiepane |
InChI |
InChI=1S/C5H10S2/c1-2-4-6-7-5-3-1/h1-5H2 |
InChI 键 |
KUSGATRNQCYALG-UHFFFAOYSA-N |
规范 SMILES |
C1CCSSCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)

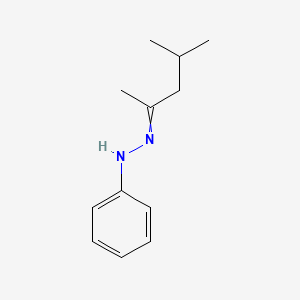
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)


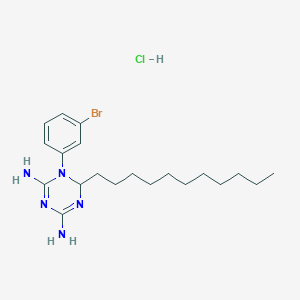
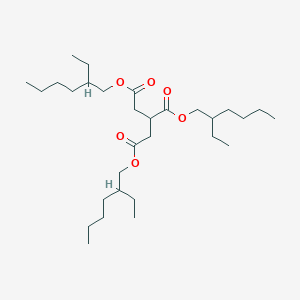
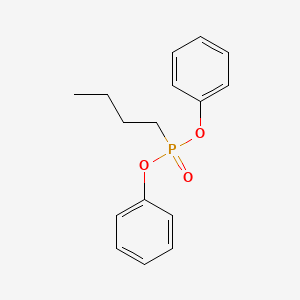
![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)


